molecular formula C9H11NS B8795981 2-(Tetrahydro-2-thienyl)pyridine CAS No. 76732-76-8

2-(Tetrahydro-2-thienyl)pyridine

Cat. No.: B8795981
CAS No.: 76732-76-8
M. Wt: 165.26 g/mol
InChI Key: MCXIBJPBLIURRN-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2-thienyl)pyridine is a heterocyclic compound featuring a pyridine ring fused with a tetrahydrothiophene (thienyl) moiety.

Properties

CAS No.

76732-76-8

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

2-(thiolan-2-yl)pyridine

InChI

InChI=1S/C9H11NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9H,3,5,7H2

InChI Key

MCXIBJPBLIURRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=CC=CC=N2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents
Research indicates that compounds related to 2-(tetrahydro-2-thienyl)pyridine have been evaluated for their antibacterial properties. Studies have shown that derivatives can inhibit bacterial virulence mechanisms, making them potential candidates for antibiotic development. For instance, thiazolino ring-fused 2-pyridones have demonstrated significant antibacterial activity against Escherichia coli, with effective concentrations (EC50) as low as 400 nM .

Neuroprotective Effects
Compounds with a similar structure have been investigated for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Some derivatives have shown promise in inhibiting amyloid-beta peptide aggregation, a hallmark of Alzheimer’s pathology. This suggests potential therapeutic applications in neurodegenerative diseases .

Organic Synthesis

Synthesis of Novel Compounds
The synthesis of this compound derivatives involves various methodologies that allow for the introduction of different functional groups. For example, palladium-catalyzed coupling reactions have been employed to create diverse oligo(2-thienyl)-substituted pyridine derivatives. These synthesized compounds exhibit varied properties based on their substitution patterns .

Case Study: Synthesis and Characterization
A systematic approach was taken to prepare a series of tetra(2-thienyl)pyridine derivatives. The study involved a three-component reaction followed by intramolecular cyclization, yielding functionalized pyridines with distinct optical properties. The UV/Vis and fluorescence spectra indicated a strong dependence on the substitution pattern and protonation state .

Materials Science

Optoelectronic Applications
The incorporation of this compound into materials has been explored for optoelectronic applications. For instance, platinum complexes containing thienyl-pyridine linkers have been synthesized and characterized for their electronic properties. These materials show potential in organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable photoluminescence characteristics .

Compound Synthesis Method Application Key Properties
This compoundPalladium-catalyzed couplingAntibacterial agentsEC50 ≤ 400 nM
Tetra(2-thienyl)pyridineThree-component reactionOptoelectronic materialsStrong photoluminescence
Thiazolino ring-fused derivativesIntramolecular cyclizationNeuroprotective agentsInhibits amyloid-beta aggregation

Chemical Reactions Analysis

1.1. Cyclization via Benzylation

A prevalent method involves the benzylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediates. For example, in US4906756A , the cyclization of 2-(2-thienyl)ethylamine with formaldehyde forms a formimine, which is then acid-catalyzed to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This intermediate undergoes alkylation with o-chlorobenzyl chloride in the presence of phase-transfer catalysts or bases (e.g., potassium carbonate) to produce substituted derivatives.

Reaction Conditions

StepReagentsSolventTemperatureYield
CyclizationHCl or CH₃SO₃HTHFRoom temperature80–90%
Alkylationo-Chlorobenzyl chloride, NaHTHF15–30°C86%

2.1. Oxidative Dimerization

Thienopyridine derivatives can undergo oxidative dimerization under hypochlorite conditions, as observed in ACS Omega . For 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation leads to intramolecular C–N bond formation and cascade processes, yielding dimers. While not directly applied to 2-(Tetrahydro-2-thienyl)pyridine, analogous reactions may occur, depending on substituents.

2.2. Thiourea and Pyrimidine Formation

Reactions with carbon disulfide or isothiocyanates can form thiourea derivatives or pyrimidine analogs. For example, in PMC11550804 , tetrahydrobenzo[b]thiophene derivatives react with CS₂ to form thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithiones. This suggests that this compound might similarly react under basic conditions to form heterocyclic derivatives.

Reaction Example

  • Reagent : CS₂, base (e.g., NaOH)

  • Product : Thieno[2,3-d]pyrimidine derivatives

  • Yield : Moderate (exact data varies by substrate)

3.1. Anti-Inflammatory Activity

Pyrimidine derivatives, including thienopyridines, exhibit anti-inflammatory properties by inhibiting COX-2 and iNOS enzymes. In PMC6257563 , thienopyrimidines such as 15–17 showed significant suppression of COX-2 and iNOS mRNA/protein levels, comparable to indomethacin. While not directly tested on this compound, structural analogs suggest potential bioactivity.

Key Findings

  • Compound : Thieno[2,3-d]pyrimidine derivatives

  • Activity : COX-2 inhibition (IC₅₀: ~23–42 μM)

  • Mechanism : Suppression of inflammatory mediators

4.1. Nucleophilic Substitution

Pyridine derivatives, including N-oxides, undergo nucleophilic substitution via addition-elimination (AE) or elimination-addition (EA) mechanisms. For thienopyridines, electron-withdrawing groups (e.g., thiophene rings) enhance reactivity. In RSC Publishing , pyridine N-oxides react with Grignard reagents at the 2- and 6-positions, suggesting similar regioselectivity for this compound under analogous conditions.

4.2. Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) facilitate alkylation reactions, as seen in US4906756A . For example, refluxing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with o-chlorobenzyl chloride under PTC conditions yields substituted derivatives efficiently.

Comparison of Alkylation Methods

MethodReagentsSolventYieldReference
Phase-Transfero-Chlorobenzyl chloride, PTCTHF86%
Base-Catalyzedo-Chlorobenzyl chloride, K₂CO₃AcetonitrileHigh

Comparison with Similar Compounds

5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
  • Structure: Contains a tetrahydrothienopyridine core with a cyanobenzyl substituent and an acetate group.
  • Synthesis: Prepared via multi-step reactions, including functionalization of the tetrahydrothienopyridine scaffold. Similar methods may apply to 2-(Tetrahydro-2-thienyl)pyridine derivatives .
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
  • Structure : A pyridine derivative with thioacetamide and styryl substituents.
  • Synthesis: Reacted from 3-cyano-4,6-distyrylpyridin-2(1H)-thione and 2-chloro-N-(4-chlorophenyl)acetamide in ethanol with sodium acetate .
  • Comparison : The styryl groups introduce extended conjugation, differing from the saturated tetrahydrothienyl group in this compound.
2-(2-Aminoethyl)pyridine
  • Structure: Pyridine with an aminoethyl side chain.
  • Applications : Used in catalysis and ligand synthesis due to its chelating amine group .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility & Reactivity
This compound ~167.25 (estimated) Thienyl, pyridine Moderate lipophilicity; reactive at sulfur
5-(2-Cyanobenzyl)-thienopyridine* 356.42 Cyanobenzyl, acetate Polar; susceptible to hydrolysis
2-(Chloromethyl)pyridine HCl 164.03 Chloromethyl, HCl salt Hydrophilic; reactive Cl for substitution
2-(2-Aminoethyl)pyridine 122.17 Aminoethyl Highly soluble in polar solvents

*Derived from .

Preparation Methods

Formaldehyde-Mediated Cyclization

A prominent method for constructing saturated sulfur-containing rings adjacent to pyridine involves formaldehyde-mediated cyclization. In the patent US4127580A, a thieno[3,2-c]pyridine derivative is synthesized via the reaction of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine with formaldehyde under acidic conditions. This exothermic process induces intramolecular ring closure, yielding a fused thieno-pyridine system. For 2-(tetrahydro-2-thienyl)pyridine, a similar approach could be adapted by modifying the starting amine to include a tetrahydrothienyl moiety.

For instance, reacting 2-(2-thienyl)ethylamine with formaldehyde and hydrochloric acid facilitates cyclization to form a tetrahydrothienyl ring. The reaction proceeds via initial imine formation, followed by acid-catalyzed ring closure. This method offers yields up to 86% for analogous structures, with the tetrahydrothienyl group’s stereochemistry controlled by the reaction temperature and solvent polarity.

Tosylate Intermediate Utilization

The patent also highlights the use of tosylate derivatives to activate hydroxyl groups for nucleophilic substitution. For example, 2-(2-thienyl)-ethanol is converted to its para-toluenesulfonate ester, which subsequently reacts with amines like ortho-chlorobenzylamine in acetonitrile. This two-step process—tosylation followed by displacement—could be repurposed to attach a tetrahydrothienyl group to pyridine. By substituting the thienyl component with a preformed tetrahydrothienyl derivative, this compound may be synthesized via nucleophilic aromatic substitution (NAS) at the pyridine’s 2-position.

Organometallic Coupling Approaches

Grignard and Organolithium Reagents

Nucleophilic Aromatic Substitution (NAS)

Halogen-Displacement Reactions

Electron-deficient pyridine derivatives, such as 2-fluoropyridine or 2-chloropyridine, undergo NAS with sulfur-centered nucleophiles. Reacting 2-fluoropyridine with a tetrahydrothienyl thiolate anion (generated from tetrahydrothiophene-2-thiol and base) could yield the target compound. The thesis notes that such reactions require elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) to proceed efficiently. However, competing side reactions, such as oxidation of the thiolate, may necessitate inert atmospheres.

Activation via Pyridinium Salts

Quaternizing pyridine with methyl triflate forms a pyridinium salt, enhancing susceptibility to nucleophilic attack at the 2-position. Subsequent reaction with a tetrahydrothienyl Grignard reagent (e.g., tetrahydrothienylmagnesium bromide) could install the desired substituent. This method mirrors the patent’s use of pyridinium intermediates for hydrogenation reactions, albeit with modified nucleophiles.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldKey Challenges
Formaldehyde Cyclization2-ThienylethylamineHCl, 90°C, 2–6 hours78–86%Stereochemical control
Suzuki Coupling2-Pyridyl boronic acidPd(PPh₃)₄, K₂CO₃, 80°C45–60%Catalyst cost, side products
NAS with 2-Fluoropyridine2-FluoropyridineDMF, 120°C, 24 hours30–50%Low reactivity, competing oxidation
Directed Metallation3-AcetamidopyridineLDA, THF, -78°C65–75%Sensitivity to moisture

Q & A

Q. What are the established synthetic routes for 2-(Tetrahydro-2-thienyl)pyridine, and what are their comparative yields and purity outcomes?

  • Methodological Answer : The synthesis of this compound derivatives often employs cyclization reactions. For example, catalytic cyclization of 2-alkynylanilines using iridium or ruthenium complexes (e.g., [Cp*IrCl₂]₂) yields indole analogs, with yields ranging from 65% to 85% depending on solvent choice (toluene or pyridine) . Alternative routes include Skraup or Friedländer reactions for tridentate ligands like terpyridines, though these require rigorous purification (e.g., column chromatography) to achieve >95% purity . Multi-component reactions involving cyclic diketones and aldehydes can also generate dihydropyridinones, but side reactions necessitate kinetic control .

Q. How should researchers safely handle this compound given its toxicity profile?

  • Methodological Answer : Based on GHS classifications, this compound may cause acute toxicity (oral, Category 1), skin irritation (Category 2), and severe eye damage (Category 1). Recommended protocols include:
  • PPE : Nitrile gloves, flame-retardant lab coats, and full-face respirators with organic vapor filters .
  • Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of vapors .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and artificial respiration if inhaled .

Advanced Research Questions

Q. What computational methods are optimal for modeling the electronic structure of this compound and its metal complexes?

  • Methodological Answer : Hybrid density functional theory (DFT) with exact-exchange terms (e.g., B3LYP) is critical for accurate thermochemical predictions. Becke’s three-parameter functional (B3) combined with Lee-Yang-Parr (LYP) correlation corrections reduces average absolute deviations in atomization energies to 2.4 kcal/mol . For metal-ligand interactions, basis sets like 6-31G* for light atoms and LANL2DZ for transition metals (e.g., Ir, Cu) are recommended. Solvent effects should be modeled using PCM (Polarizable Continuum Model) .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., IR, Raman) often arise from conformational flexibility or crystal-packing effects. Strategies include:
  • Cross-Validation : Compare X-ray crystallography data (e.g., bond lengths, angles) with DFT-optimized geometries .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to account for solvent or temperature-induced structural changes .
  • Experimental Replication : Repeat measurements under controlled humidity/temperature to isolate environmental impacts .

Q. What mechanistic insights guide the design of this compound-based catalysts for cyclization reactions?

  • Methodological Answer : Metal complexes (e.g., Cu, Ru) catalyze cyclization via π-activation of alkynes. Key steps include:
  • Substrate Coordination : Pyridine moieties act as σ-donors, stabilizing metal centers during catalysis .
  • Kinetic Profiling : Monitor reaction progress using in situ FT-IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
  • Theoretical Modeling : Compute transition states with Nudged Elastic Band (NEB) methods to map energy barriers .

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